Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O4S It is characterized by the presence of a methanesulfonyl group and a trifluoromethyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate typically involves the esterification of 4-methanesulfonyl-2-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the methanesulfonyl group.
Reduction Reactions: Products include alcohols or amines derived from the reduction of the ester or sulfonyl groups.
Oxidation Reactions: Products include sulfone derivatives with increased oxidation states.
Scientific Research Applications
Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the methanesulfonyl group can influence its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate: This compound has a similar structure but with different positional isomerism.
Methyl 4-methanesulfonylbenzoate: Lacks the trifluoromethyl group, leading to different chemical properties and reactivity.
Methyl 2-(trifluoromethyl)benzoate: Lacks the methanesulfonyl group, affecting its overall reactivity and applications.
Uniqueness
Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate is unique due to the combination of the methanesulfonyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, enhanced reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-methylsulfonyl-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(18(2,15)16)5-8(7)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXQPCSIPPHEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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